molecular formula C6H11BrO B14219335 2,2-Dimethylbutanoyl bromide CAS No. 558432-23-8

2,2-Dimethylbutanoyl bromide

Cat. No.: B14219335
CAS No.: 558432-23-8
M. Wt: 179.05 g/mol
InChI Key: NFQIMBYJXQGLAG-UHFFFAOYSA-N
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Description

2,2-Dimethylbutanoyl bromide is an organic compound with the molecular formula C6H11BrO. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity and is commonly used in the preparation of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethylbutanoyl bromide can be synthesized through the bromination of 2,2-dimethylbutanoic acid. The reaction typically involves the use of bromine (Br2) or a brominating agent such as oxalyl bromide (COBr2) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters. The process may include the use of continuous flow reactors to enhance efficiency and yield. The product is then purified through distillation or other separation techniques to obtain a high-purity compound suitable for further use.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylbutanoyl bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Elimination Reactions: It can undergo elimination reactions to form alkenes.

    Addition Reactions: It can react with nucleophiles to form addition products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Elimination: Reagents such as potassium tert-butoxide (KOtBu) in a non-polar solvent like dimethyl sulfoxide (DMSO) are used.

    Addition: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.

Major Products Formed

    Substitution: Formation of 2,2-dimethylbutanoic acid derivatives.

    Elimination: Formation of 2,2-dimethylbutene.

    Addition: Formation of various organometallic compounds.

Scientific Research Applications

2,2-Dimethylbutanoyl bromide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is employed in the modification of biomolecules for studying biological processes.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-dimethylbutanoyl bromide involves its reactivity as an acylating agent. It can react with nucleophiles to form acylated products. The molecular targets include nucleophilic sites on organic molecules, leading to the formation of carbon-carbon or carbon-heteroatom bonds. The pathways involved typically include nucleophilic substitution or addition mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylbutanoyl chloride: Similar in structure but contains a chlorine atom instead of bromine.

    2,2-Dimethylbutanoic acid: The parent acid from which 2,2-dimethylbutanoyl bromide is derived.

    2,2-Dimethylbutane: A hydrocarbon with a similar carbon skeleton but lacks the acyl functional group.

Uniqueness

This compound is unique due to its bromine atom, which imparts distinct reactivity compared to its chloride or acid counterparts. The presence of the bromine atom makes it more reactive in nucleophilic substitution reactions, allowing for the formation of a wide range of derivatives.

Properties

CAS No.

558432-23-8

Molecular Formula

C6H11BrO

Molecular Weight

179.05 g/mol

IUPAC Name

2,2-dimethylbutanoyl bromide

InChI

InChI=1S/C6H11BrO/c1-4-6(2,3)5(7)8/h4H2,1-3H3

InChI Key

NFQIMBYJXQGLAG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)Br

Origin of Product

United States

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